
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C20H24N2O6 It is a derivative of hydrazinedicarboxylic acid, where the hydrazine moiety is substituted with dibenzoyl groups and esterified with isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester typically involves the esterification of 1,2-hydrazinedicarboxylic acid with isopropyl alcohol in the presence of an acid catalyst. The dibenzoyl groups are introduced through a reaction with benzoyl chloride under basic conditions. The overall reaction can be summarized as follows:
-
Esterification
- Reactants: 1,2-Hydrazinedicarboxylic acid, isopropyl alcohol
- Catalyst: Acid (e.g., sulfuric acid)
- Conditions: Reflux
-
Benzoylation
- Reactants: Esterified product, benzoyl chloride
- Catalyst: Base (e.g., pyridine)
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, 1,2-dibenzoyl-, bis(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The dibenzoyl groups may facilitate binding to specific sites, while the hydrazine moiety can participate in redox reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar structure but with ethyl groups instead of isopropyl groups.
1,2-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar ester groups but different core structure.
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: Different core structure with similar ester groups.
Propiedades
Número CAS |
176247-38-4 |
|---|---|
Fórmula molecular |
C22H24N2O6 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
propan-2-yl N-benzoyl-N-[benzoyl(propan-2-yloxycarbonyl)amino]carbamate |
InChI |
InChI=1S/C22H24N2O6/c1-15(2)29-21(27)23(19(25)17-11-7-5-8-12-17)24(22(28)30-16(3)4)20(26)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clave InChI |
XTJAQBWXWJPJLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N(C(=O)C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


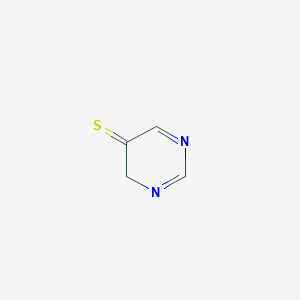
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
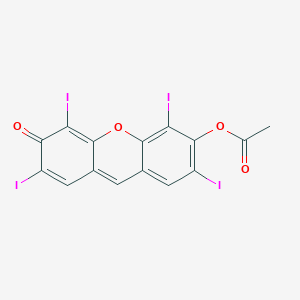
![(1S)-5,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B12568687.png)

![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


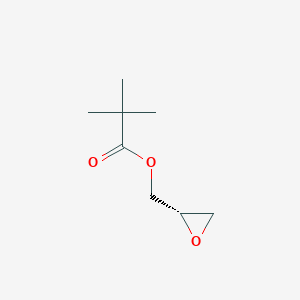
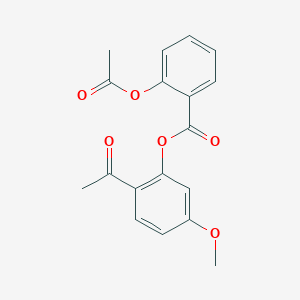

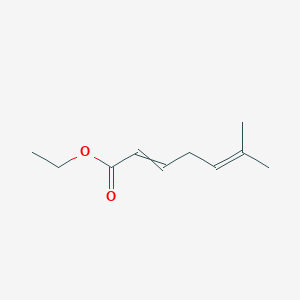
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
